![molecular formula C18H20N2O3S B5696185 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
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Overview
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.
Scientific Research Applications
HMB has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. HMB has also been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.
Mechanism of Action
The mechanism of action of HMB is not fully understood. However, it is believed that HMB acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. HMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
HMB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. HMB has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using HMB in lab experiments is its low toxicity. HMB has been shown to be relatively safe when used in appropriate doses. However, one of the limitations of using HMB in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on HMB. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific enzymes that it targets. Another area of research could be to develop new methods for synthesizing HMB that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential use of HMB as a diagnostic tool for detecting cancer and other diseases.
Synthesis Methods
HMB is synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with isopropyl iodide to form the corresponding isopropyl thiosemicarbazone. Finally, the isopropyl thiosemicarbazone is reacted with benzoyl chloride to form HMB.
properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11(2)23-14-7-5-13(6-8-14)17(22)20-18(24)19-15-9-4-12(3)10-16(15)21/h4-11,21H,1-3H3,(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSECDRLFQITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
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